molecular formula C5H8Cl2IN3 B15243703 2-Hydrazinyl-4-iodopyridine dihydrochloride

2-Hydrazinyl-4-iodopyridine dihydrochloride

Cat. No.: B15243703
M. Wt: 307.94 g/mol
InChI Key: DQJRJMWWUAGKAH-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-iodopyridine dihydrochloride is a chemical compound with the molecular formula C5H8Cl2IN3. It is a derivative of pyridine, characterized by the presence of hydrazinyl and iodopyridine groups. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-iodopyridine dihydrochloride typically involves the iodination of 2-hydrazinylpyridine. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and pH conditions. The product is then purified through crystallization or other separation techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-iodopyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the hydrazinyl group.

    Substitution: The iodopyridine group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the iodopyridine group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

2-Hydrazinyl-4-iodopyridine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-iodopyridine dihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The iodopyridine group can participate in various chemical reactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinylpyridine: Lacks the iodopyridine group, resulting in different chemical properties.

    4-Iodopyridine: Does not have the hydrazinyl group, limiting its reactivity in certain reactions.

Uniqueness

2-Hydrazinyl-4-iodopyridine dihydrochloride is unique due to the presence of both hydrazinyl and iodopyridine groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research.

Properties

Molecular Formula

C5H8Cl2IN3

Molecular Weight

307.94 g/mol

IUPAC Name

(4-iodopyridin-2-yl)hydrazine;dihydrochloride

InChI

InChI=1S/C5H6IN3.2ClH/c6-4-1-2-8-5(3-4)9-7;;/h1-3H,7H2,(H,8,9);2*1H

InChI Key

DQJRJMWWUAGKAH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1I)NN.Cl.Cl

Origin of Product

United States

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